ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Physicochemical Property Analysis Lipophilicity Drug Design

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate (CAS 160004-14-8) is a benzimidazole derivative featuring a thioether linkage to a propanoate ester. This structural class is recognized for its versatility in medicinal chemistry, with the benzimidazole core serving as a key pharmacophore in numerous bioactive compounds.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 160004-14-8
Cat. No. B174300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1H-benzimidazol-2-ylthio)propanoate
CAS160004-14-8
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NC2=CC=CC=C2N1
InChIInChI=1S/C12H14N2O2S/c1-3-16-11(15)8(2)17-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H,13,14)
InChIKeyBIIYNBBOZKYDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate (CAS 160004-14-8) – Procurement Guide for Benzimidazole-Thioether Chemical Building Blocks


Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate (CAS 160004-14-8) is a benzimidazole derivative featuring a thioether linkage to a propanoate ester [1]. This structural class is recognized for its versatility in medicinal chemistry, with the benzimidazole core serving as a key pharmacophore in numerous bioactive compounds [2]. The compound is primarily utilized as a synthetic building block in heterocyclic chemistry and drug discovery programs [1], offering a reactive handle (the ester group) for further derivatization and a lipophilic benzimidazole moiety that can enhance target binding interactions [2].

Why Generic Substitution Fails: The Critical Role of the Ester-Thioether Motif in Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate


Generic substitution with other benzimidazole-thioether derivatives is not advisable due to critical differences in physicochemical properties and intended application. For instance, while compounds like 2-(1H-benzimidazol-2-ylthio)propanoic acid (CAS 21547-70-6) share the core structure, the ester functionality in the target compound (XLogP3 = 3.0) confers significantly different lipophilicity and solubility compared to the free acid (predicted XLogP3 ≈ 1.5) [1]. This difference directly impacts membrane permeability and formulation characteristics, making the ester version a more suitable scaffold for optimizing oral bioavailability in lead optimization programs. Furthermore, the compound is not a pre-optimized, specific enzyme inhibitor like KH 7 (IC50 = 3-10 µM for sAC), but a versatile intermediate . The following quantitative evidence underscores why this specific ester derivative is prioritized for distinct research and industrial applications.

Quantitative Differentiation Guide: Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate vs. Closest Analogs


Enhanced Lipophilicity for Optimized Membrane Permeability vs. Free Acid Analog

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate demonstrates significantly higher lipophilicity compared to its direct free acid analog, 2-(1H-benzimidazol-2-ylthio)propanoic acid (CAS 21547-70-6). This is a critical differentiation for applications requiring membrane permeability, such as cell-based assays or oral drug development. The target compound has a computed XLogP3 value of 3.0 [1], which falls within a favorable range for oral absorption (typically XLogP 1-5). In contrast, the free acid analog has a predicted XLogP3 of approximately 1.5, which may limit its passive diffusion across lipid bilayers .

Physicochemical Property Analysis Lipophilicity Drug Design

Versatile Synthetic Intermediate for Derivatization vs. Specialized Enzyme Inhibitor KH 7

Unlike specialized enzyme inhibitors like KH 7 (CAS 330676-02-3), which is a hydrazide derivative of the same core with a highly specific IC50 value (3-10 µM) for soluble adenylyl cyclase (sAC) , ethyl 2-(1H-benzimidazol-2-ylthio)propanoate functions as a versatile building block . Its ester group provides a modifiable handle for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries. In contrast, KH 7 is an end-stage, optimized pharmacological tool with limited synthetic utility beyond its designated target. This fundamental difference in application—a flexible intermediate versus a fixed, bioactive endpoint—is a primary driver for procurement decisions.

Medicinal Chemistry Synthetic Chemistry Building Blocks

Class-Level Antiproliferative Potential Supported by Benzimidazole-Thioether IC50 Data

While direct, head-to-head antiproliferative data for ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is not available in primary literature, class-level inference from closely related benzimidazole-thioether derivatives provides strong supporting evidence. In a 2025 study, heterocyclic benzimidazole-thioether compounds (e.g., compounds 11 and 12) demonstrated potent antiproliferative activity against human dermal fibroblast (HDFa) cells with IC50 values as low as 13.2 nM and 28.2 nM at 48 hours [1]. This demonstrates the inherent potential of the benzimidazole-thioether pharmacophore. The target compound, with its modifiable ester group, serves as an ideal starting point for optimizing such activity.

Cancer Research Antiproliferative Cell Biology

Procurement-Ready Purity and Availability vs. Non-Commercial Analogs

From a procurement standpoint, ethyl 2-(1H-benzimidazol-2-ylthio)propanoate offers a clear advantage over non-commercial or less accessible analogs. It is commercially available from multiple reputable vendors with a minimum purity specification of 95% or 97%, depending on the supplier . This is in contrast to many closely related benzimidazole-thioether derivatives, which are only available through custom synthesis or are not commercially stocked. The availability of a high-purity, off-the-shelf product significantly reduces lead times and ensures batch-to-batch consistency, which is critical for reproducible research.

Procurement Purity Analysis Supply Chain

Optimal Application Scenarios for Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate Based on Quantitative Evidence


Lead Optimization in Antiproliferative Drug Discovery

Given the class-level evidence of potent antiproliferative activity (IC50 values in the low nanomolar range for related benzimidazole-thioethers [1]), ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is best applied as a core scaffold for synthesizing and screening novel compound libraries against cancer cell lines. Its ester group allows for facile structural diversification to optimize potency, selectivity, and ADME properties, while its favorable lipophilicity (XLogP3 = 3.0) suggests good initial membrane permeability .

Medicinal Chemistry Scaffold for Orally Bioavailable Candidates

The compound's balanced physicochemical profile—specifically its computed XLogP3 of 3.0 [1], which lies within the optimal range for oral absorption—positions it as a superior starting point for developing orally bioavailable drug candidates compared to its more polar, free acid counterpart (predicted XLogP3 ≈ 1.5) . Medicinal chemists can use this ester as a foundation for creating prodrugs or for optimizing logD to improve intestinal absorption.

Synthetic Building Block for Diverse Heterocyclic Libraries

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is an ideal building block for parallel synthesis and combinatorial chemistry approaches [1]. The reactive ethyl ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide, enabling the rapid generation of diverse compound collections. Its commercial availability at high purity (≥95%) from multiple vendors ensures that large-scale synthetic campaigns can be supported with consistent material .

Investigative Probe in Membrane Permeability Studies

The significant difference in lipophilicity between the ethyl ester (XLogP3 = 3.0) and the free acid (predicted XLogP3 ≈ 1.5) makes this compound pair a valuable tool for investigating structure-permeability relationships. Researchers can use these matched-pair analogs to systematically study how esterification affects passive diffusion across Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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